molecular formula C32H47N5O9S B037444 7beta-Nbd-nct CAS No. 124882-57-1

7beta-Nbd-nct

Cat. No.: B037444
CAS No.: 124882-57-1
M. Wt: 677.8 g/mol
InChI Key: OPHJSJAUIOZCAY-BXUBCPGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-758298 is a water-soluble phosphoramidate prodrug of the potent and selective human Substance P receptor antagonist L-754030. It is under development as an intravenous drug for the treatment of emesis, migraine, and chronic pain .

Preparation Methods

The synthesis of L-758298 involves several steps. The reduction of morpholinone with L-Selectride in tetrahydrofuran at -78°C produces an intermediate lactol. This intermediate is then condensed at low temperature with 3,5-bis(trifluoromethyl)benzoyl chloride to afford an acyl acetal. Further reaction with dimethyl titanocene in tetrahydrofuran-toluene at 80°C provides an enol ether. Catalytic hydrogenation of the double bond, with concomitant N-benzyl group hydrogenolysis, yields a mixture of diastereomers, from which the major isomer is isolated by column chromatography. Alkylation of the morpholine intermediate with N-methoxycarbonyl-2-chloroacetamidrazone in the presence of N-ethyl diisopropylamine in acetonitrile gives an intermediate, which is finally cyclized to the desired triazolone in refluxing xylene .

Chemical Reactions Analysis

L-758298 undergoes hydrolysis readily to L-754030 under acidic conditions. The compound is converted to L-754030 rapidly in rat blood but is stable in dog and human blood. the conversion is rapid in liver microsomes prepared from dogs and humans . The major product formed from this reaction is L-754030.

Scientific Research Applications

L-758298 is being developed as an intravenous drug for the treatment of emesis, migraine, and chronic pain. It is a prodrug of L-754030, which is a potent and selective human Substance P receptor antagonist. The compound has been studied for its stability in blood and hepatic subcellular fractions from rats, dogs, and humans, as well as its conversion to L-754030 in rats and dogs after intravenous dosing . It is also being investigated for its potential use in the prevention of chemotherapy-induced nausea and vomiting .

Mechanism of Action

L-758298 is a prodrug of L-754030. Once biologically activated, L-754030 acts as a Substance P/neurokinin 1 receptor antagonist. This receptor is involved in the transmission of pain and the emetic reflex. By blocking this receptor, L-754030 can prevent nausea and vomiting associated with chemotherapy, as well as alleviate pain and migraine symptoms .

Comparison with Similar Compounds

Properties

CAS No.

124882-57-1

Molecular Formula

C32H47N5O9S

Molecular Weight

677.8 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,7S,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C32H47N5O9S/c1-17(4-9-27(40)33-12-13-47(43,44)45)20-5-6-21-28-22(16-26(39)32(20,21)3)31(2)11-10-19(38)14-18(31)15-24(28)34-23-7-8-25(37(41)42)30-29(23)35-46-36-30/h7-8,17-22,24,26,28,34,38-39H,4-6,9-16H2,1-3H3,(H,33,40)(H,43,44,45)/t17-,18+,19-,20-,21?,22?,24+,26+,28?,31+,32-/m1/s1

InChI Key

OPHJSJAUIOZCAY-BXUBCPGOSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1([C@H](CC3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)NC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)C

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)C

Synonyms

(N-(7-(nitrobenz-2-oxa-1,3-diazol-4-yl))-7-amino-3alpha,12alpha-dihydroxycholan-24-oyl)-2-aminoethanesulfonate
7beta-NBD-NCT
nitrobenzoxadiazol-N-cholytaurine

Origin of Product

United States

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